molecular formula C22H32N2O5 B1242157 (2R,3S,11bS)-benzquinamide

(2R,3S,11bS)-benzquinamide

Cat. No. B1242157
M. Wt: 404.5 g/mol
InChI Key: JSZILQVIPPROJI-GBESFXJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,11bS)-benzquinamide is a benzquinamide.

Scientific Research Applications

σ2 Receptor Binding and PET Radiotracer Development

  • σ2 Receptors as Targets for Tumor Diagnostics and Therapeutics: σ2 receptors are promising targets for developing diagnostics and therapeutics for tumor diseases. Benzamides, particularly 3,4-dihydroisoquinolinone derivatives, show excellent σ2 affinity and selectivity, making them potential tools for σ2 receptor imaging in tumors using PET radiotracers (Niso et al., 2016).

Synthesis of Key Intermediates in Antibiotic Development

  • Key Intermediate in Antibiotic Synthesis: (2R,3S,11bS)-benzquinamide derivatives are utilized in the synthesis of key intermediates like PF-00951966, a fluoroquinolone antibiotic effective against community-acquired respiratory tract infections, including those caused by multidrug-resistant organisms (Lall et al., 2012).

Imaging of Breast Cancer

  • Breast Cancer Imaging: Flexible benzamide analogs with high affinity for σ2 receptors have been synthesized and radiolabeled for potential use in imaging the proliferative status of breast tumors using positron emission tomography (PET) (Tu et al., 2005).

Synthesis of HIV Protease Inhibitors

  • HIV Protease Inhibitor Synthesis: Derivatives of (2R,3S,11bS)-benzquinamide are involved in the synthesis of saquinavir, an HIV protease inhibitor, indicating their importance in the development of treatments for HIV/AIDS (Xinlin, 2007).

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

  • Inhibition of EGFR Tyrosine Kinase: Benzamides and benzamidines, which are structurally related to (2R,3S,11bS)-benzquinamide, have been found to inhibit EGFR tyrosine kinase, demonstrating potential applications in cancer treatment (Asano et al., 2004).

Development of ALK5 Inhibitors for Anti-fibrosis Treatment

  • ALK5 Inhibitor Development for Anti-fibrosis: Novel benzamide derivatives such as IN-1130, which inhibit ALK5, show potential in suppressing renal and hepatic fibrosis. This indicates a possible application in anti-fibrotic therapy (Kim et al., 2008).

Anti-Cancer Applications

  • Conversion of Antibacterial Agents to Anticancer Drugs: Modifications of benzamides, related to (2R,3S,11bS)-benzquinamide, have been shown to impart anticancer activity to fluoroquinolone structures, indicating their potential use in cancer therapy (Ahadi et al., 2023).

properties

Product Name

(2R,3S,11bS)-benzquinamide

Molecular Formula

C22H32N2O5

Molecular Weight

404.5 g/mol

IUPAC Name

[(2R,3S,11bS)-3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate

InChI

InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3/t17-,18-,19+/m0/s1

InChI Key

JSZILQVIPPROJI-GBESFXJTSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1OC(=O)C)OC)OC

Canonical SMILES

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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